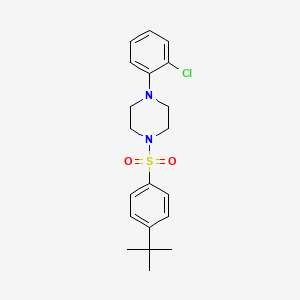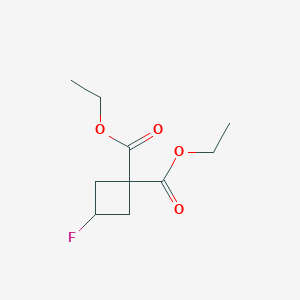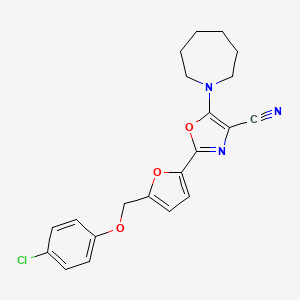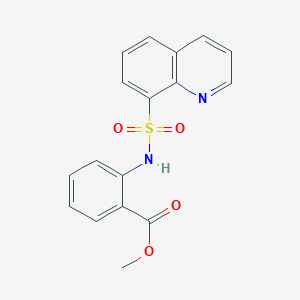![molecular formula C11H12BrN3O3S2 B2593212 N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1170380-68-3](/img/structure/B2593212.png)
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTA-1 is a small molecule that belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activity
- Synthesis and Antimicrobial Activity : Studies have demonstrated the synthesis of various derivatives with significant antimicrobial properties. For instance, the synthesis of sulfonamide derivatives showed good antimicrobial activity against a range of strains. Compounds with specific structural modifications exhibited high activity, highlighting the correlation between structure and antimicrobial efficacy Fahim & Ismael, 2019.
- Antimalarial Applications : Another investigation focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives for potential antimalarial applications. The study detailed how various modifications could lead to compounds with effective in vitro antimalarial activity, characterized by their ADMET properties and molecular docking studies against relevant targets Fahim & Ismael, 2021.
Anticancer and Enzyme Inhibition
- Cancer Research : Compounds derived from benzothiazole, showing potential as PI3Kα and mTOR inhibitors, have been studied for their anticancer properties. Structural modifications aimed at improving metabolic stability indicate their therapeutic potential against various cancer types Stec et al., 2011.
- Enzyme Inhibition : Research into the enzyme inhibitory potential of new sulfonamides, especially against α-glucosidase and acetylcholinesterase, has been conducted. These studies underline the compounds' potential in treating diseases like diabetes and Alzheimer's through enzyme inhibition mechanisms Abbasi et al., 2019.
Novel Synthetic Pathways and Biological Evaluations
- Synthetic Approaches : Novel synthetic routes have been explored to create a diverse range of compounds with potential biological activities. For example, the one-pot cyclocondensation approach has been utilized to derive alternative products, highlighting the versatility of synthetic methodologies in creating bioactive molecules Krauze et al., 2007.
- Biological Screening : The design and synthesis of derivatives, such as N-ethyl-N-methylbenzenesulfonamide, have been investigated for their antimicrobial and antiproliferative properties. These compounds, with various active moieties, have undergone cytotoxic activity screening against human cell lines, offering insights into their therapeutic applications El-Gilil, 2019.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3S2/c1-15(20(2,17)18)6-9(16)13-11-14-10-7(12)4-3-5-8(10)19-11/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNKVQFVHSPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=CC=C2Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)
![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)
![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)
![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)



